

An In-depth Technical Guide to the Physicochemical Properties of Mecoprop

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)propanoic acid

Cat. No.: B184920

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds in turf, lawns, and cereal crops.^{[1][2]} It belongs to the phenoxyalkanoic acid class of herbicides, which function as synthetic auxins, disrupting normal plant growth and leading to weed death.^{[2][3]} Mecoprop exists as a racemic mixture of two stereoisomers: the herbicidally active (R)-(+)-enantiomer, known as Mecoprop-P or MCPP-P, and the less active (S)-(-)-enantiomer.^{[4][5]} Due to its widespread application, a thorough understanding of its physicochemical properties is paramount for assessing its environmental fate, toxicological impact, and for the development of effective analytical methods and formulations.

This technical guide provides a comprehensive overview of the core physicochemical properties of Mecoprop, offering insights into the experimental methodologies for their determination and the implications of these properties for research and development.

Chemical Identity and Structure

Mecoprop is a chiral molecule due to the presence of an asymmetric carbon atom in the propanoic acid side chain.^[4] This chirality is a critical factor in its biological activity.

- Chemical Name: 2-(4-chloro-2-methylphenoxy)propanoic acid[6]
- CAS Number: 93-65-2 (for racemic Mecoprop)[7]
- Molecular Formula: C₁₀H₁₁ClO₃[2]
- Molecular Weight: 214.65 g/mol [8]

The structures of the two enantiomers are presented below:

(R)-(+)-Mecoprop (Mecoprop-P)

R_img

(S)-(-)-Mecoprop

S_img

[Click to download full resolution via product page](#)

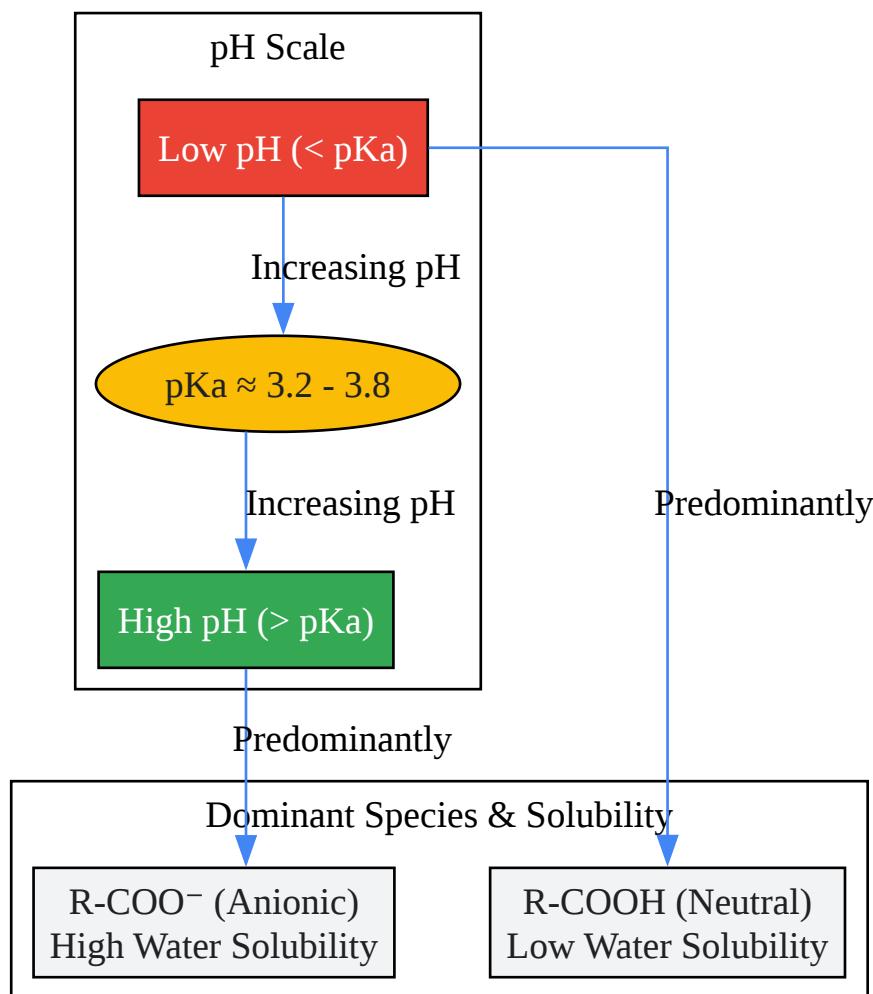
Caption: Chemical structures of the (S) and (R) enantiomers of Mecoprop.

Core Physicochemical Properties

A summary of the key physicochemical properties of Mecoprop and Mecoprop-P is provided in the table below. These values are crucial for predicting the behavior of the herbicide in various environmental and biological systems.

Property	Mecoprop (racemic)	Mecoprop-P ((R)- enantiomer)	References
Physical State	Colorless to brown crystalline powder	Solid	[2][6][9]
Melting Point	93-95 °C	93.5 - 95 °C	[1][8][9][10]
Boiling Point	Decomposes before boiling	Decomposes before boiling	[1][5]
Vapor Pressure	$1.6 - 2.3 \times 10^{-5}$ mmHg at 20-25 °C	1.4×10^{-5} mmHg at 20 °C	[3][5][8][9]
Water Solubility	880 - 900 mg/L at 20- 25 °C	880 mg/L at 20 °C	[1][8][9]
pKa	3.19 - 3.78	3.7	[4][5][8][9]
LogP (Octanol-Water Partition Coefficient)	-0.19 to 3.13	-0.19	[3][5][8][9]

In-Depth Analysis of Physicochemical Properties


Solubility

The solubility of Mecoprop is a critical determinant of its environmental mobility and bioavailability.

Water Solubility: Mecoprop has a moderate solubility in water, reported to be around 880-900 mg/L at room temperature.[1][8][9] This property influences its potential to leach into groundwater and be transported in surface water.[2][11] The carboxylic acid group contributes to its water solubility, although the aromatic ring and chlorine atom impart some hydrophobicity. [12]

Organic Solvent Solubility: Mecoprop is significantly more soluble in organic solvents. It is highly soluble in acetone, diethyl ether, and ethanol (>1000 g/kg at 20°C) and also soluble in ethyl acetate (825 g/kg) and chloroform (339 g/kg).[9] This high solubility in organic solvents is a key consideration in the formulation of commercial herbicide products and in the development of analytical extraction methods.[12]

Influence of pH on Solubility: As a carboxylic acid, the water solubility of Mecoprop is pH-dependent. At pH values below its pKa, it exists predominantly in its less soluble, neutral acid form. As the pH increases above the pKa, Mecoprop deprotonates to form the more water-soluble carboxylate anion. This relationship is crucial for predicting its behavior in different soil and water environments.

[Click to download full resolution via product page](#)

Caption: Relationship between pH, Mecoprop speciation, and water solubility.

Acid Dissociation Constant (pKa)

The pKa of Mecoprop is approximately 3.19 to 3.78.^{[4][8][9]} This value indicates that it is a weak acid. In most environmental soils and waters (typically pH 5-8), Mecoprop will exist

almost entirely in its anionic (deprotonated) form.[9] Anions are generally less prone to volatilization and may exhibit different soil adsorption characteristics compared to their neutral counterparts.[9]

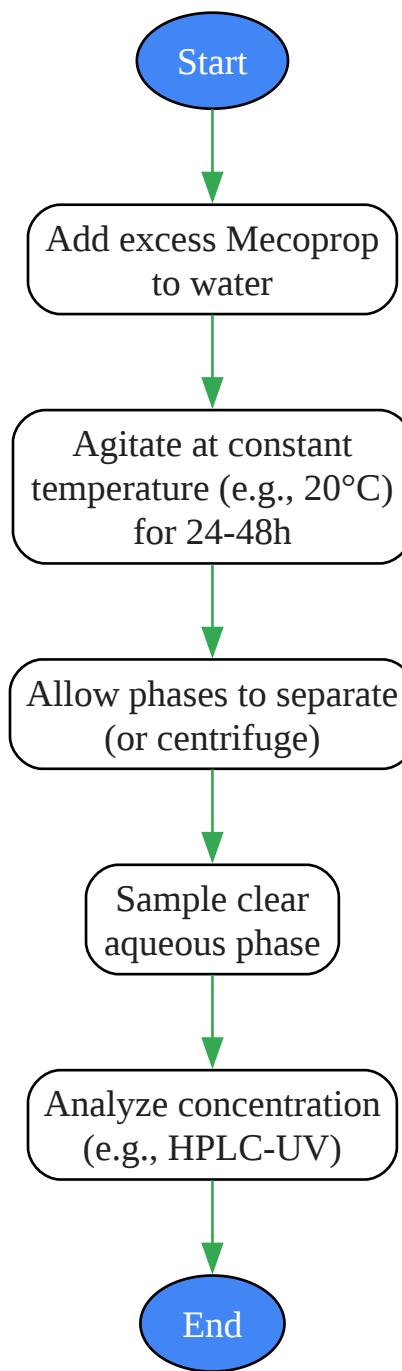
Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP or Kow) is a measure of a chemical's lipophilicity (fat solubility) versus its hydrophilicity (water solubility).[13] There is a notable discrepancy in the reported LogP values for Mecoprop, ranging from -0.19 to 3.13.[3][8][9] The lower value of -0.19, reported for Mecoprop-P at pH 7, likely reflects the increased water solubility of the anionic form, which is predominant at that pH.[3][5] The higher value of 3.13 may represent the LogP of the neutral, protonated form of Mecoprop.[9] This highlights the importance of considering pH when evaluating the partitioning behavior of ionizable compounds like Mecoprop. A higher LogP value suggests a greater tendency to bioaccumulate in fatty tissues of organisms.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of these properties is essential for regulatory purposes and scientific research. Standardized methods, such as those from the OECD (Organisation for Economic Co-operation and Development), are typically employed.

Protocol 1: Determination of Water Solubility (Flask Method - OECD 105)


This method is a straightforward approach to determine the water solubility of a compound.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined analytically.

Step-by-Step Methodology:

- **Preparation:** Add an excess amount of Mecoprop to a known volume of deionized water in a flask.

- Equilibration: Stopper the flask and agitate it at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the mixture to stand undisturbed at the same temperature to permit the separation of undissolved material. Centrifugation may be used to facilitate this process.
- Sampling: Carefully withdraw a sample from the clear aqueous phase, ensuring no solid particles are included.
- Analysis: Determine the concentration of Mecoprop in the sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[14\]](#)[\[15\]](#)
- Replication: Repeat the experiment at least twice to ensure the reproducibility of the results.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Mecoprop - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]
- 6. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 7. Mecoprop | CAS#:93-65-2 | Chemsoc [chemsoc.com]
- 8. Mecoprop-P (16484-77-8) for sale [vulcanchem.com]
- 9. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. accustandard.com [accustandard.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Mecoprop]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184920#physicochemical-properties-of-mecoprop]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com